molecular formula C7H13ClN2O2 B1522503 1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride CAS No. 54052-99-2

1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride

Cat. No. B1522503
CAS RN: 54052-99-2
M. Wt: 192.64 g/mol
InChI Key: HTDGUIKWOZJYMU-UHFFFAOYSA-N
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Description

“1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride” is a heterocyclic organic compound . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives has been reported in the literature. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The molecular weight is 192.65, and the molecular formula is C7H13ClN2O2 .


Chemical Reactions Analysis

Pyrrolidine-2,5-dione is a versatile scaffold. For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .


Physical And Chemical Properties Analysis

The compound is a clear slightly yellow liquid . It has a molecular weight of 192.65, and the molecular formula is C7H13ClN2O2 .

Safety And Hazards

The compound has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The compound is offered for experimental/research use , indicating ongoing interest in its properties and potential applications. The pyrrolidine ring is a versatile scaffold in drug discovery, and medicinal chemists continue to explore its potential in the design of new compounds with different biological profiles .

properties

IUPAC Name

1-(3-aminopropyl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDGUIKWOZJYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679004
Record name 1-(3-Aminopropyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride

CAS RN

54052-99-2
Record name 1-(3-Aminopropyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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